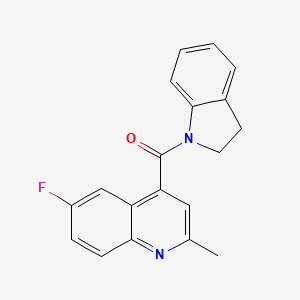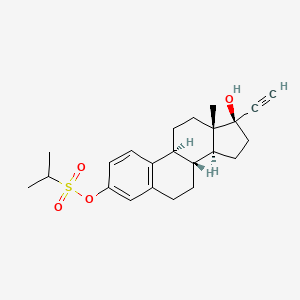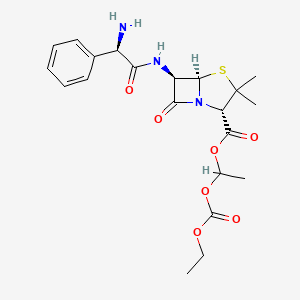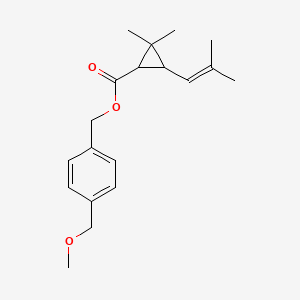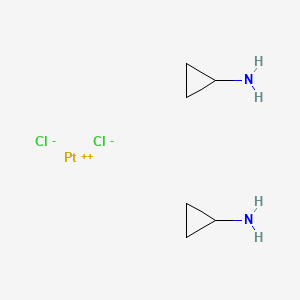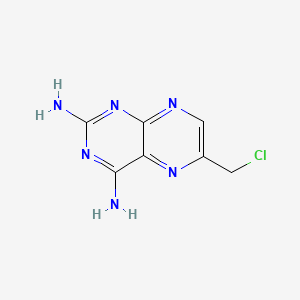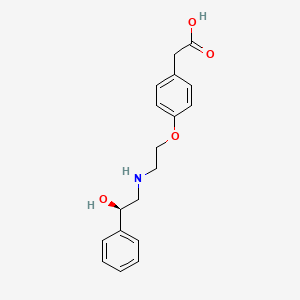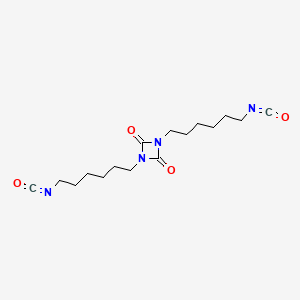
1,3-Bis(6-isocyanatohexyl)-1,3-diazetidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(6-isocyanatohexyl)-1,3-diazetidine-2,4-dione is a diisocyanate in which an isocyanatoheyl group is linked to each of the nitrogens in 1,3-diazetidine-2,4-dione. It is a diisocyanate and a member of uretdiones.
Aplicaciones Científicas De Investigación
Serine Protease Inhibition
1,3-Diazetidine-2,4-dione derivatives have shown effectiveness as scaffolds for serine protease inhibitors. Compound variants have demonstrated high activity against enzymes like human cathepsin G and alpha-chymotrypsin, as well as human chymase and neutrophil elastase (Aoyama et al., 2001).
Structural and Spectroscopic Investigation
Studies on the crystal structure and spectroscopic properties of 1,3-diazetidine-2,4-dione derivatives, such as 1,3-dichloro and 1,3-bis(trimethylsilyl) variants, have been conducted to understand their molecular structures and vibrational modes (Belaj et al., 1992), (Belaj et al., 1991).
Synthesis of Nitroxide Diradicals
Research involving the synthesis of nitroxide diradicals, where a 1,3-diazetidine-2,4-diimine moiety bridges cyclopentadienyl rings, has been explored. These studies are pertinent in quantum technologies, molecular magnet design, and the creation of chemical sensors (Bagryanskaya et al., 2017).
Kinetic and Thermodynamic Studies
The urethane reaction of 1,3-diazetidine-2,4-dione (uretdione) with other compounds has been studied to understand the reaction kinetics and thermodynamics, offering insights into the reactivity of these compounds (Gong et al., 2014).
Preparation and Intramolecular Cyclization
Studies on the preparation and cyclization of bis(carbodiimides) have led to the synthesis of 1,3-diazetidine-2,4-diimine derivatives, revealing new pathways in the synthesis of such compounds (Alajarín et al., 1999).
Novel Routes to Isocyanate Derivatives
The cyclodimerization of diisocyanates like IPDI and TDI to form [1,3]diazetidine-2,4-diones (uretdiones) has been explored. This provides a method for the transformation of NCO-groups in asymmetric substituted diisocyanates, leading to carbamates and ureas (Risch et al., 1999).
Propiedades
Número CAS |
23501-81-7 |
|---|---|
Nombre del producto |
1,3-Bis(6-isocyanatohexyl)-1,3-diazetidine-2,4-dione |
Fórmula molecular |
C16H24N4O4 |
Peso molecular |
336.39 g/mol |
Nombre IUPAC |
1,3-bis(6-isocyanatohexyl)-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C16H24N4O4/c21-13-17-9-5-1-3-7-11-19-15(23)20(16(19)24)12-8-4-2-6-10-18-14-22/h1-12H2 |
Clave InChI |
ZIZJPRKHEXCVLL-UHFFFAOYSA-N |
SMILES |
C(CCCN1C(=O)N(C1=O)CCCCCCN=C=O)CCN=C=O |
SMILES canónico |
C(CCCN1C(=O)N(C1=O)CCCCCCN=C=O)CCN=C=O |
Otros números CAS |
23501-81-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



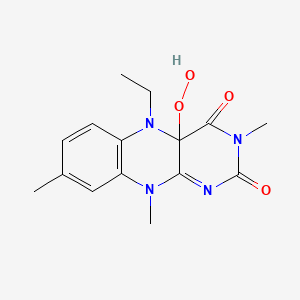
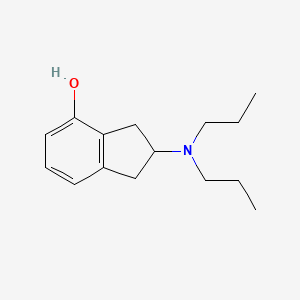
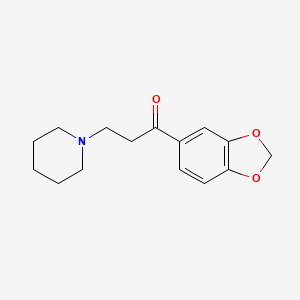
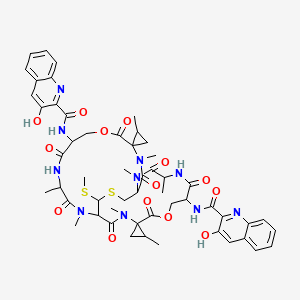
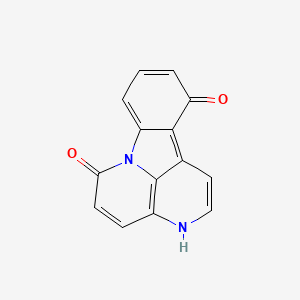
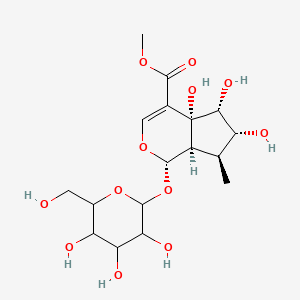
![2-[[(1-Propan-2-yl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B1208197.png)
